molecular formula C13H20O3Si B14434100 [(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 79388-34-4

[(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14434100
CAS No.: 79388-34-4
M. Wt: 252.38 g/mol
InChI Key: LBJWVHKFNGDDGP-UHFFFAOYSA-N
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Description

(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenoxy group, and a trimethylsilyl group attached to a prop-1-en-1-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-phenoxyprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

1-Methoxy-2-phenoxyprop-1-en-1-ol+Trimethylsilyl chloride(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane+Hydrochloric acid\text{1-Methoxy-2-phenoxyprop-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane} + \text{Hydrochloric acid} 1-Methoxy-2-phenoxyprop-1-en-1-ol+Trimethylsilyl chloride→(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies and enzyme assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane
  • (1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane

Uniqueness

(1-Methoxy-2-phenoxyprop-1-en-1-yl)oxysilane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

79388-34-4

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

(1-methoxy-2-phenoxyprop-1-enoxy)-trimethylsilane

InChI

InChI=1S/C13H20O3Si/c1-11(13(14-2)16-17(3,4)5)15-12-9-7-6-8-10-12/h6-10H,1-5H3

InChI Key

LBJWVHKFNGDDGP-UHFFFAOYSA-N

Canonical SMILES

CC(=C(OC)O[Si](C)(C)C)OC1=CC=CC=C1

Origin of Product

United States

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